N-(2,5-Dichloro-3-thienyl)acetamide

Physicochemical Properties Medicinal Chemistry Synthetic Intermediate

Sourcing the correct halogenated thiophene intermediate is critical-improper chlorine substitution patterns can derail SAR campaigns by altering HOMO-LUMO gaps and regioselectivity. N-(2,5-Dichloro-3-thienyl)acetamide (CAS 59491-11-1) eliminates this risk with a defined 2,5-dichloro substitution pattern. • Electron-deficient core (LogP 2.42) for predictable cross-coupling reactivity • Validated by published HPLC methods & FTIR spectral references for analytical QC • Direct entry to patentable agrochemical & medchem space; available for rapid global dispatch

Molecular Formula C6H5Cl2NOS
Molecular Weight 210.08 g/mol
CAS No. 59491-11-1
Cat. No. B13765083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-Dichloro-3-thienyl)acetamide
CAS59491-11-1
Molecular FormulaC6H5Cl2NOS
Molecular Weight210.08 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(SC(=C1)Cl)Cl
InChIInChI=1S/C6H5Cl2NOS/c1-3(10)9-4-2-5(7)11-6(4)8/h2H,1H3,(H,9,10)
InChIKeyNUJDRHKCNHWCGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 21 suppliers / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,5-Dichloro-3-thienyl)acetamide Research Procurement


N-(2,5-Dichloro-3-thienyl)acetamide (CAS 59491-11-1, molecular formula C6H5Cl2NOS, exact mass 208.94689 g/mol, LogP = 2.42) is a halogenated thiophene acetamide derivative [1] [2]. It features a thiophene ring substituted with chlorine atoms at the 2- and 5-positions and an acetamide moiety at the 3-position . Unlike non-chlorinated thiophene acetamides, the 2,5-dichloro substitution pattern confers a distinctive electron-withdrawing profile that alters the heterocycle's reactivity in nucleophilic substitution and cross-coupling transformations [3]. This compound is primarily utilized as a research intermediate or as a synthetic building block for the generation of structurally novel thiophene-containing libraries in medicinal chemistry and agrochemical discovery programs.

Electron-deficient core 2,5-Dichloro substitution enables cross-coupling and nucleophilic aromatic substitution workflows not accessible with non-halogenated thiophenes.
Orthogonal protection Acetamide at position 3 allows selective diversification without competing side reactions on the thiophene ring.
Pre-established analytics A documented HPLC method is available for identity and purity verification, reducing internal method development time.

N-(2,5-Dichloro-3-thienyl)acetamide Substitution Limitations


Although the thiophene acetamide class is well-represented, substitution at the research stage is highly risky due to the profound impact of halogen placement on electronic properties and downstream reaction kinetics. Unlike the non-chlorinated analog N-(3-Thienyl)acetamide or the mono-chlorinated derivatives, N-(2,5-Dichloro-3-thienyl)acetamide exhibits a unique electron-deficient heteroaromatic core [1]. This specific substitution pattern is critical for tuning the HOMO-LUMO gap and directing regioselective functionalization in medicinal chemistry campaigns [2]. Furthermore, in classes of compounds where a 2,5-dichlorothiophene moiety is crucial for target binding—such as in certain Na+/H+ exchange inhibitors or antimicrobial chalcones—simple replacement of this specific acetamide intermediate invariably leads to a loss of synthetic efficiency or requires complete re-optimization of the synthetic route [3] [4].

Electronic profile mismatch

Non-chlorinated or mono-chlorinated thiophene acetamides lack the strong electron-withdrawing character required for efficient cross-coupling. Reactivity expectations may shift significantly.

Regioselectivity divergence

The 2,5-dichloro pattern directs functionalization to specific positions. Using analogs with different substitution can lead to undesired isomers and loss of synthetic route fidelity.

Pharmacophore interruption

In programs where the 2,5-dichlorothiophene motif is critical for target binding (e.g., certain Na+/H+ exchange inhibitors or antimicrobial chalcones), substituting the intermediate forces complete route re-optimization.

N-(2,5-Dichloro-3-thienyl)acetamide Performance Evidence


LogP & Electronic Properties of 2,5-Dichloro Substitution

The 2,5-dichloro substitution pattern on the thiophene ring of N-(2,5-Dichloro-3-thienyl)acetamide yields a calculated partition coefficient (LogP) of 2.42 [1]. In contrast, the non-chlorinated parent scaffold, N-(3-thienyl)acetamide, possesses a calculated LogP of approximately 0.75 . The quantified difference of +1.67 LogP units indicates a more than 46-fold increase in lipophilicity. This is a critical differentiator in drug discovery, where the inclusion of the 2,5-dichloro motif is specifically employed to modulate passive membrane permeability and target engagement in cellular assays.

Lipophilicity shift
Reported
ΔLogP +1.67 (≈47× increase vs non-chlorinated)
Supports permeability-focused SAR studies
In silico partition coefficient comparison; experimental confirmation may vary.
Physicochemical Properties Medicinal Chemistry Synthetic Intermediate

Validated HPLC Separation Method

A specific reverse-phase (RP) HPLC method has been developed and applied for the analysis of N-(2,5-Dichloro-3-thienyl)acetamide, utilizing a Newcrom R1 column [1]. The validated mobile phase conditions (acetonitrile/water/phosphoric acid) are distinct from those optimized for less hydrophobic thiophene analogs such as N-(3-thienyl)acetamide, which typically require a lower percentage of organic modifier (e.g., <30% acetonitrile) for adequate retention [2]. The use of a specialized low-silanol activity column for the dichloro analog mitigates peak tailing associated with its increased lipophilicity and potential for secondary interactions.

HPLC separation
Method context
Newcrom R1 column; ACN/water/phosphoric acid mobile phase
Enables rapid purity assessment and method transfer
Documented reverse-phase conditions; suitability for specific sample matrices should be verified.
Analytical Chemistry Chromatography Quality Control

Cross-Coupling Reactivity as a Building Block

The 2,5-dichloro substitution on the thiophene core of N-(2,5-Dichloro-3-thienyl)acetamide significantly activates the heterocycle toward nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions compared to its non-chlorinated or mono-chlorinated analogs [1]. In synthetic studies of related 2,5-dichlorothiophene derivatives, yields for Suzuki-Miyaura coupling reactions with aryl boronic acids have been reported in the range of 70-85% under standard conditions (Pd(PPh3)4, K2CO3, dioxane/water, 80°C) [2]. In contrast, similar transformations on 3-substituted thiophenes lacking electron-withdrawing chlorine substituents often require harsher conditions or specialized ligands to achieve comparable yields [3]. The presence of the acetamide protecting group at the 3-position further enables orthogonal functionalization strategies not possible with simple 2,5-dichlorothiophene.

Cross-coupling reactivity
Class-level
Suzuki-Miyaura yields typically 70–85% for analogous 2,5-dichlorothiophenes
Supports diversification in library synthesis
Reactivity inferred from class analogs; optimization for this specific acetamide may be required.
Organic Synthesis Cross-Coupling Medicinal Chemistry

N-(2,5-Dichloro-3-thienyl)acetamide Research Applications


Kinase Inhibitor & GPCR Ligand Library Synthesis

In early-stage drug discovery, this compound serves as a privileged fragment for constructing libraries of heterocyclic analogs [1]. The 2,5-dichloro substitution pattern provides a specific vector for modulating hydrophobic interactions within protein binding pockets, as demonstrated by the +1.67 LogP differential versus non-chlorinated thiophenes [2]. This allows medicinal chemists to rapidly explore structure-activity relationships (SAR) around the thiophene core without the need for de novo synthetic route development, accelerating hit-to-lead timelines [3].

Herbicide & Fungicide Scaffold Discovery

The 2,5-dichlorothiophene moiety is a recognized pharmacophore in agrochemicals, and this compound provides a direct entry point for developing new pesticides [4]. Its application is rooted in the need for patentable, differentiated chemical space. By employing this specific acetamide intermediate, researchers can efficiently synthesize analogs that have demonstrated herbicidal and fungicidal properties in patent literature, while maintaining distinct structural novelty compared to generic thiophene derivatives [5].

Reference Standard for Chromatography & Spectroscopy

Given the existence of a pre-developed HPLC method and FTIR spectral reference data, this compound is a justified procurement for analytical laboratories [6] [7]. It is particularly valuable as a system suitability standard when analyzing samples derived from complex synthetic sequences involving 2,5-dichlorothiophene intermediates. Utilizing this specific compound ensures method reproducibility and facilitates the identification of related impurities in research-grade materials [8].

Heterocyclic Chemistry Mechanistic Studies

For academic groups investigating regioselective functionalization of electron-deficient heteroaromatics, this compound serves as a model substrate [9]. The presence of both the electron-withdrawing chlorines and the electron-donating acetamide group creates a unique electronic environment for probing reaction mechanisms, such as nucleophilic aromatic substitution or directed C-H activation, providing a clear benchmark compared to simpler thiophene systems .

Application
Selection Property
Validation Focus
Kinase inhibitor & GPCR ligand library synthesis
Electron-deficient 2,5-dichloro core with orthogonal acetamide handle
SAR-driven permeability optimization and scaffold diversification
Herbicide & fungicide scaffold discovery
2,5-Dichlorothiophene pharmacophore present in patent precedents
Novelty assessment and agrochemical activity profiling
Reference standard for chromatography & spectroscopy
Documented HPLC method and FTIR spectral reference
Method reproducibility and impurity identification in synthetic batches
Heterocyclic chemistry mechanistic studies
Electron-poor ring with dual directing groups
Regioselectivity benchmarks and C-H activation probe development
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